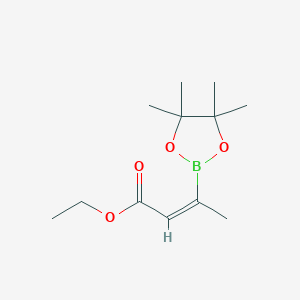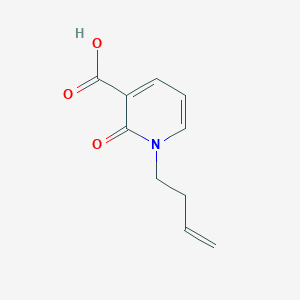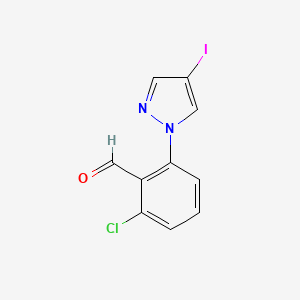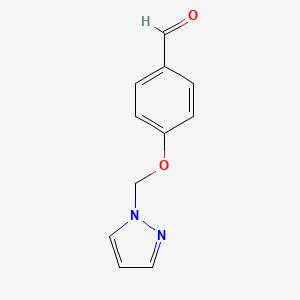
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyrazole ring through a methoxy linkage. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde typically involves the nucleophilic substitution reaction of 4-hydroxybenzaldehyde with 1H-pyrazole in the presence of a suitable base. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-((1H-Pyrazol-1-yl)methoxy)benzoic acid.
Reduction: 4-((1H-Pyrazol-1-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, thereby exerting its biological effects. Molecular docking studies have shown that it can bind to the active sites of certain enzymes, suggesting potential inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 4-(1H-Pyrrol-1-yl)benzaldehyde
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
Uniqueness
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrazole ring is known for its versatility in medicinal chemistry, making it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-(pyrazol-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C11H10N2O2/c14-8-10-2-4-11(5-3-10)15-9-13-7-1-6-12-13/h1-8H,9H2 |
InChI-Schlüssel |
JMXLRNYJLCCDOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)COC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
![tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)
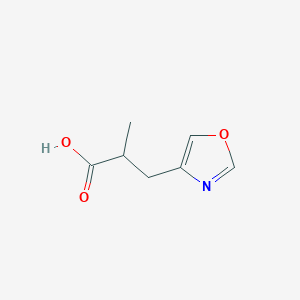
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)

![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
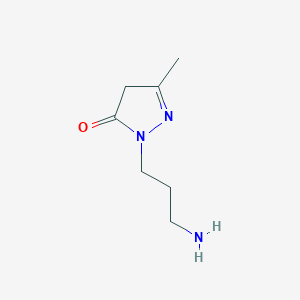
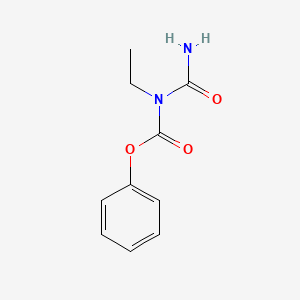
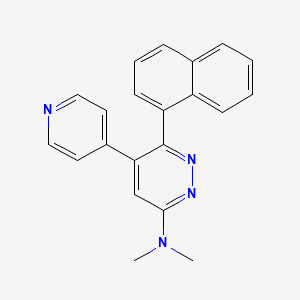
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
